6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide and its derivatives involves multiple steps including the Vilsmeier-Haak reaction, treatment with potassium thiocyanate in the presence of bromine in acetic acid, and interaction with aminoguanidine hydrochloride in ethanol. These processes lead to the production of compounds with significant antibacterial activity (Gadad et al., 2000). Additionally, the transformation of 4-chlorobenzoic acid through esterification, hydrazination, salt formation, and cyclization has been utilized in synthesizing derivatives with antiviral activity (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative, demonstrates high affinity and potency as a 5-HT6 receptor agonist. Its selectivity and pharmacokinetic profile have been detailed through structural analysis (Cole et al., 2007).
Chemical Reactions and Properties
Derivatives of this compound have shown to inhibit various human carbonic anhydrase isoforms, with benzo[d]thiazole-5- and 6-sulfonamides demonstrating a range of inhibitory activities. This showcases the compound's versatility in engaging with different biochemical pathways (Abdoli et al., 2017).
Physical Properties Analysis
The physical properties, including solubility and partition coefficients, play a significant role in the drug development process. Studies on related sulfonamide compounds have provided insights into these aspects, guiding the optimization for therapeutic applications (Katritzky et al., 1987).
Chemical Properties Analysis
The chemical properties of this compound derivatives, particularly their interactions with various enzymes and receptors, have been extensively studied. Their role as cyclooxygenase-2 inhibitors highlights the compound's potential in developing anti-inflammatory agents (Gadad et al., 2008).
Scientific Research Applications
Ocular Hypotensive Activity : A related compound, 6-hydroxybenzo[b]thiophene-2-sulfonamide, demonstrated potent ocular hypotensive activity, which could benefit glaucoma treatment (Graham et al., 1989).
Therapeutic Applications in Obsessive Compulsive Disorder : N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative, is a potent, selective, and orally active 5-HT6 receptor agonist with potential therapeutic applications in obsessive-compulsive disorder (Cole et al., 2007).
Antimicrobial and Anticancer Activity : Chloro substituted amido sulfonamido bisimidazole shows excellent antimicrobial activity and is highly potent against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).
Potential as Antitumor Agents : 5-Formyl-6-arylimidazo(2,1-b)-1,3,4-thiadiazole-2-N-(dimethylaminomethino)sulfonamides demonstrated potent antitumor activity against various human tumor cell lines (Gadad et al., 1999).
Isoform-Selective Inhibitors of Human Carbonic Anhydrase : Benzo[d]thiazole-5- and 6-sulfonamides are considered potential isoform-selective inhibitors of human carbonic anhydrase, indicating usefulness in various cancer treatments (Abdoli et al., 2017).
Kinase Inhibitory Effects : A new series of imidazo[2,1-b]thiazole derivatives, including compound 8u, shows potential as a new cancer drug with superior antiproliferative activity and kinase inhibitory effects compared to Sorafenib (Abdel‐Maksoud et al., 2015).
Inhibition of Alpha-Carbonic Anhydrases : Thiabendazole-5-sulfonamide effectively inhibits various mammalian and nematode alpha-carbonic anhydrases, with potential applications in drug discovery and pharmacological research (Crocetti et al., 2009).
Antiviral Activity : 5(4Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides show potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Applications in Antiglaucoma and Antitumor Treatments : Novel sulfonamides, including those related to 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, are being explored for their potential in treating and diagnosing various diseases, including antiglaucoma and antitumor applications (Carta et al., 2012).
Herbicide Applications : Imidazo[2,1-b]thiazoles show moderate activity as post-emergence herbicides, though further optimization is needed for pre- and post-emergence tests (Andreani et al., 1996).
Mechanism of Action
Target of Action
The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is tyrosinase , an enzyme required for melanin production . It also acts as a potent, selective, and orally active 5-HT (6) receptor agonist .
Mode of Action
This compound is a sulfonamide derivative of imidazoles that inhibits the formation and activity of tyrosinase . As a 5-HT (6) receptor agonist, it binds to the receptor and induces a cellular response .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting tyrosinase, thereby reducing the production of melanin . It also influences the serotonin pathway by acting as a 5-HT (6) receptor agonist .
Pharmacokinetics
It is mentioned that the compound has a good pharmacokinetic profile .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production, effectively treating hyperpigmentation in humans . As a 5-HT (6) receptor agonist, it has been shown to increase GABA levels in the rat frontal cortex .
Safety and Hazards
The safety information available indicates that 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide may cause harm if swallowed or if it comes into contact with the skin . It’s recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRHRYRTZTWAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381570 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112582-89-5 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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